2-ethyl-N-(3-phenylpropyl)butanamide
Description
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
2-ethyl-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C15H23NO/c1-3-14(4-2)15(17)16-12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3,(H,16,17) |
InChI Key |
AGSGIARTGCBICX-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NCCCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CC)C(=O)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Butanamide Backbone
The position and nature of substituents on the butanamide chain significantly impact reactivity and bioactivity:
- 2-Methyl-N-(2'-phenylethyl)-butanamide (): A methyl group at C2 and a phenylethyl N-substituent enable inhibition of bacterial quorum sensing (QS) in Burkholderia glumae.
- 3-Oxo-2-phenylbutanamide (): A ketone at C3 and phenyl group at C2 make this compound a precursor in amphetamine synthesis. The electron-withdrawing oxo group enhances reactivity, contrasting with the electron-donating ethyl group in 2-ethyl-N-(3-phenylpropyl)butanamide, which may stabilize the amide bond .
- The N-phenyl group, unlike phenylpropyl, reduces alkyl chain length, which could diminish hydrophobic interactions in biological systems .
Table 1: Substituent Comparison
N-Substituent Chain Length and Aromaticity
- Phenylethyl vs. Phenylpropyl: Compounds with phenylpropyl chains (e.g., ’s 11-oxo-11-((3-phenylpropyl)amino)undecanoic acid) exhibit enhanced hydrophobic interactions compared to phenylethyl derivatives. This may improve binding to hydrophobic pockets in proteins or membranes .
- N-Phenyl vs. N-Alkylaryl : N-Phenyl groups () lack the alkyl spacer present in phenylpropyl-substituted amides, reducing conformational freedom and possibly altering substrate-enzyme interactions .
Preparation Methods
Acid Chloride-Mediated Amidation
The acid chloride route remains a cornerstone for amide synthesis due to its high reactivity and scalability. In this method, 2-ethylbutanoic acid is first activated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The resulting 2-ethylbutanoyl chloride is subsequently reacted with 3-phenylpropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.
A typical procedure involves dropwise addition of 3-phenylpropylamine (1.2 equiv.) to a cooled solution of 2-ethylbutanoyl chloride (1.0 equiv.) in DCM, followed by stirring for 4–6 hours. Post-reaction, the mixture is washed with aqueous sodium bicarbonate (5%) to neutralize excess HCl, and the organic layer is dried over MgSO₄. Evaporation under reduced pressure yields the crude amide, which is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from diisopropyl ether. Reported yields range from 65% to 88%, depending on stoichiometric precision and solvent choice.
Carbodiimide-Based Coupling
Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) enable direct coupling of 2-ethylbutanoic acid and 3-phenylpropylamine without prior acid activation. This method minimizes side products like alkyl chlorides and is preferred for heat-sensitive substrates.
In a representative protocol, 2-ethylbutanoic acid (1.0 equiv.), 3-phenylpropylamine (1.1 equiv.), and EDC (1.5 equiv.) are combined in DCM with catalytic 1-hydroxybenzotriazole (HOBt, 0.1 equiv.) to suppress racemization. The reaction proceeds at 25°C for 12–18 hours, after which the urea byproduct is removed by filtration. The filtrate is washed with dilute HCl (0.1 M) and brine, then concentrated to afford the amide in 75–92% yield. Microwave-assisted variants reduce reaction times to 10–15 minutes at 80°C, achieving comparable yields.
Advanced Methodological Developments
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates amide bond formation by enhancing molecular dipole rotation and collision frequency. A 2018 patent describes a protocol where 2-ethylbutanoic acid, 3-phenylpropylamine, and EDC are irradiated at 150 W for 3 minutes in acetonitrile, yielding 2-ethyl-N-(3-phenylpropyl)butanamide with 89% efficiency. This method reduces energy consumption by 40% compared to conventional heating.
Solvent-Free Approaches
Solvent-free conditions, utilizing excess amine as both reactant and solvent, have emerged as eco-friendly alternatives. In one study, a mixture of 2-ethylbutanoic acid and 3-phenylpropylamine (1:1.2 molar ratio) was heated at 120°C for 2 hours under nitrogen, achieving 82% conversion. The absence of solvents simplifies purification, as unreacted amine is removed via vacuum distillation.
Reaction Optimization and Parameters
Temperature and Time Dependencies
Optimal temperatures for acid chloride-mediated amidation range from 0°C (to prevent exothermic side reactions) to 25°C (for complete conversion). Elevated temperatures (>40°C) promote decarboxylation, reducing yields by 15–20%. In contrast, carbodiimide couplings benefit from mild heating (30–40°C), which accelerates urea formation without degrading the amide.
Catalytic Systems
The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) in carbodiimide reactions enhances coupling efficiency by 12–18% through intermediate stabilization. Similarly, sodium iodide (NaI, 10 mol%) in acid chloride syntheses improves chloride displacement kinetics, particularly with sterically hindered amines.
Purification and Isolation Techniques
Crude this compound is typically purified via:
-
Recrystallization : Diisopropyl ether or cyclohexane/ethyl acetate mixtures (3:1) yield crystals with >99% purity.
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (gradient: 10–30% ethyl acetate) resolves residual acid or amine impurities.
-
Distillation : High-vacuum short-path distillation (150–160°C, 0.1 mmHg) is employed for large-scale batches (>1 kg).
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃) : δ 0.92 (t, 3H, CH₂CH₃), 1.38–1.45 (m, 4H, CH₂CH₂), 1.62 (quintet, 2H, NHCH₂), 2.20 (t, 2H, COCH₂), 2.58 (t, 2H, PhCH₂), 3.32 (q, 2H, NHCH₂), 6.98–7.30 (m, 5H, aromatic).
-
¹³C NMR (126 MHz, CDCl₃) : δ 13.8 (CH₂CH₃), 22.1, 25.3, 31.9 (CH₂), 36.8 (COCH₂), 39.5 (NHCH₂), 126.1–140.2 (aromatic), 172.4 (C=O).
Mass Spectrometry (MS)
Industrial-Scale Production Considerations
Pilot-scale synthesis (50–100 kg batches) employs continuous flow reactors to enhance heat transfer and mixing. A 2025 patent discloses a tubular reactor system where 2-ethylbutanoyl chloride and 3-phenylpropylamine are fed at 5 L/min into a DCM stream, achieving 94% conversion at 50°C. Automated crystallization units using diisopropyl ether ensure consistent particle size (D90 < 50 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
